Isopropyl 4-bromobutanoate
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Overview
Description
Isopropyl 4-bromobutanoate is an organic compound with the molecular formula C7H13BrO2 It is an ester derivative of 4-bromo-butyric acid, where the carboxylic acid group is esterified with isopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-butyric acid isopropyl ester typically involves the esterification of 4-bromo-butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-Bromo-butyric acid+IsopropanolH2SO44-Bromo-butyric acid isopropyl ester+Water
Industrial Production Methods: On an industrial scale, the production of 4-bromo-butyric acid isopropyl ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-bromobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to 4-bromo-butyric acid and isopropanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 4-hydroxy-butyric acid isopropyl ester, 4-cyano-butyric acid isopropyl ester, or 4-amino-butyric acid isopropyl ester.
Reduction: 4-Bromo-butanol.
Hydrolysis: 4-Bromo-butyric acid and isopropanol.
Scientific Research Applications
Isopropyl 4-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-bromo-butyric acid isopropyl ester involves its reactivity as an ester and the presence of the bromine atom, which makes it susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.
Comparison with Similar Compounds
4-Bromo-butyric acid ethyl ester: Similar ester but with ethyl alcohol instead of isopropanol.
4-Bromo-butyric acid methyl ester: Similar ester but with methyl alcohol.
4-Bromo-butyric acid: The parent acid without esterification.
Uniqueness: Isopropyl 4-bromobutanoate is unique due to its specific ester group, which can influence its reactivity and solubility properties compared to other esters. The isopropyl group can provide steric hindrance, affecting the rate of nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H13BrO2 |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
propan-2-yl 4-bromobutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
MHBIPWRIXWNMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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